Product packaging for 4-Methylisochroman-1,3-dione(Cat. No.:)

4-Methylisochroman-1,3-dione

Cat. No.: B15071436
M. Wt: 176.17 g/mol
InChI Key: CHZWYKFYBOPDGU-UHFFFAOYSA-N
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Description

4-Methylisochroman-1,3-dione is an organic compound with the CAS Registry Number 4780-07-8. It has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol . Its structure features a fused benzene ring and a dione group, making it a valuable scaffold in medicinal chemistry and chemical synthesis. Researchers utilize this core structure as a key intermediate in constructing more complex molecules. For instance, derivatives of isochroman-1,3-dione have been synthesized and investigated for their potential biological activities. Recent scientific literature explores the use of such compounds in Diels-Alder reactions to create novel tetrahydrochromeno[3,4-e]isoindole derivatives, which have shown promising in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, the isocoumarin-related scaffold is recognized as a privileged structure in fungal natural products, associated with a wide array of pharmacological activities, underscoring its significance in drug discovery research . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B15071436 4-Methylisochroman-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-4H-isochromene-1,3-dione

InChI

InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-6H,1H3

InChI Key

CHZWYKFYBOPDGU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

Synthetic Methodologies for 4 Methylisochroman 1,3 Dione and Its Derivatives

Classical and Contemporary Approaches to the Isochroman-1,3-dione Scaffold

The construction of the isochroman-1,3-dione core is predominantly achieved through the cyclization of homophthalic acid derivatives. These methods have been refined over time to improve yields and accommodate a variety of substituents on the aromatic ring.

Synthesis via Cyclization of Homophthalic Acid Derivatives

A primary and well-established method for synthesizing the isochroman-1,3-dione framework involves the intramolecular cyclization of homophthalic acids or their corresponding anhydrides. This approach allows for the direct formation of the bicyclic dione (B5365651) system.

A specific precursor, 2-carboxy-4-methoxy-5-methylphenylacetic acid, has been utilized in the synthesis of a substituted isochroman-1,3-dione. jetir.orgjetir.org This starting material, which is a derivative of homophthalic acid, can be prepared from p-toluic acid through a multi-step synthesis. jetir.org The presence of the carboxylic acid and the phenylacetic acid moieties on the benzene (B151609) ring allows for an intramolecular dehydration reaction to form the heterocyclic ring of the isochroman-1,3-dione.

The cyclization of 2-carboxy-4-methoxy-5-methylphenylacetic acid to form a 4-substituted isochroman-1,3-dione can be effectively achieved using a mixture of acetic anhydride (B1165640) and pyridine (B92270). jetir.orgjetir.org In this reaction, acetic anhydride acts as a dehydrating agent, facilitating the removal of a water molecule from the dicarboxylic acid precursor. Pyridine often serves as a basic catalyst in such reactions. This process leads to the formation of 4-acetyl-7-methoxy-6-methylisochroman-1,3-dione. jetir.orgjetir.org

Starting MaterialReagentsProduct
2-Carboxy-4-methoxy-5-methylphenylacetic acidAcetic Anhydride, Pyridine4-Acetyl-7-methoxy-6-methylisochroman-1,3-dione

Table 1: Cyclization of a Homophthalic Acid Derivative

Approaches Utilizing 1,3-Dioxane-4,6-dione (Meldrum's Acid) Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for its high acidity and reactivity. mdpi.com While direct synthesis of 4-methylisochroman-1,3-dione from Meldrum's acid is not extensively documented, its derivatives are key intermediates in the synthesis of various heterocyclic compounds. The general reactivity of Meldrum's acid involves condensation reactions with aldehydes and ketones to form benzylidene Meldrum's acid derivatives. mdpi.com These derivatives can undergo further transformations, and their ability to generate reactive ketene (B1206846) intermediates upon heating makes them valuable in constructing complex molecules. mdpi.com

Synthesis via Diels-Alder Reactions for Fused Systems

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and has been employed in the synthesis of complex polycyclic systems. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile.

Multi-component Reactions Leading to Isochroman-1,3-dione Frameworks

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core isochroman-1,3-dione framework. For instance, a three-component reaction involving an arylamine, isatin, and a 1,3-dicarbonyl compound like cyclopentane-1,3-dione can lead to the formation of spiro[dihydropyridine-oxindole] derivatives nih.gov. This highlights the potential of using a suitably substituted 1,3-dicarbonyl precursor in a multi-component setting to generate complex structures. The isochroman-1,3-dione skeleton itself is a derivative of indane-1,3-dione, a versatile building block in numerous MCRs organic-chemistry.org.

The general strategy would involve the selection of three or more starting materials that, upon reaction, would assemble the desired this compound ring system. Conceptually, this could involve a reaction between a derivative of 2-carboxy-phenylacetic acid (homophthalic acid), a methylating agent, and a cyclizing agent in a one-pot process. However, the development of such a specific MCR remains an area for further research.

Stereoselective Synthesis of this compound Derivatives

The presence of a stereocenter at the 4-position of the isochroman-1,3-dione ring necessitates the development of stereoselective synthetic methods to control the three-dimensional arrangement of the methyl group and other substituents.

Development of Asymmetric Synthetic Routes

Asymmetric synthesis of isochroman (B46142) derivatives has been achieved through various catalytic methods. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of related isochromanone structures. For instance, a highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones, which are structurally analogous to this compound acs.orgcsic.es. This reaction, catalyzed by a secondary amine, provides access to cis-4-aminoisochromanones with excellent diastereoselectivities and enantioselectivities acs.orgcsic.es.

Similarly, asymmetric synthesis of 4,8-dihydroxyisochroman-1-one polyketide metabolites has been accomplished using chiral hypervalent iodine(III) reagents figshare.com. These examples suggest that the development of asymmetric routes to this compound would likely involve the use of chiral catalysts, such as organocatalysts or chiral metal complexes, to induce enantioselectivity in a key bond-forming step.

Diastereoselective Control in Reaction Pathways

When multiple stereocenters are present in a molecule, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the context of this compound derivatives, reactions that introduce new stereocenters must be carefully controlled. The reaction between homophthalic anhydride (the parent structure of isochroman-1,3-dione) and imines has been shown to be trans-selective in the presence of TiCl4 and diisopropylethylamine, leading to the formation of 1,2,3,4-tetrahydro-1-oxoquinoline-4-carboxylic acids nih.govacs.orgcsic.esfigshare.comresearchgate.net. This demonstrates that the stereochemical outcome of reactions involving the isochroman-1,3-dione core can be influenced by the choice of reagents and reaction conditions.

For the synthesis of polysubstituted isochroman-1,3-diones, diastereocontrol can be achieved through various strategies, including substrate control, reagent control, and catalyst control. The inherent stereochemistry of the starting materials can direct the stereochemical course of the reaction. Alternatively, the use of chiral reagents or catalysts can favor the formation of one diastereomer over others.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of non-hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

Catalyst-Free Protocols

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is another important aspect of green chemistry. Solvent-free, or neat, reactions reduce waste and can sometimes lead to faster reaction times and higher yields. The synthesis of N-substituted isoindoline-1,3-dione derivatives has been successfully carried out under solventless conditions orgsyn.org. This approach often involves heating the neat reactants together. Applying this principle to the synthesis of this compound could involve the reaction of 4-methylhomophthalic acid or its precursor under solvent-free conditions, potentially with thermal or mechanical (grinding) activation.

Below is a table summarizing the key synthetic approaches discussed:

Synthetic ApproachDescriptionKey FeaturesPotential Application for this compound
Multi-component Reactions Three or more reactants combine in a one-pot reaction to form a complex product.High atom economy, operational simplicity, and efficiency.A one-pot synthesis from simple precursors to build the core ring structure.
Asymmetric Synthesis Utilizes chiral catalysts or auxiliaries to produce an excess of one enantiomer.Control of absolute stereochemistry.Enantioselective synthesis of (R)- or (S)-4-methylisochroman-1,3-dione.
Diastereoselective Synthesis Controls the relative stereochemistry of multiple stereocenters.Formation of a specific diastereomer.Synthesis of substituted this compound derivatives with defined stereochemistry.
Catalyst-Free Protocols Reactions proceed without the addition of a catalyst.Reduced cost, toxicity, and waste from catalysts.A greener synthesis route, potentially using thermal or microwave energy.
Solvent-Free Conditions Reactions are carried out without a solvent.Reduced environmental impact and simplified purification.A sustainable method for the synthesis of the target compound and its derivatives.

Chemical Reactivity and Transformation Mechanisms of 4 Methylisochroman 1,3 Dione Systems

Electrophilic and Nucleophilic Reactivity of the 1,3-Dione Moiety

The 1,3-dione moiety in 4-methylisochroman-1,3-dione is characterized by two electrophilic carbonyl carbons and a nucleophilic central carbon, leading to a rich and varied reaction chemistry.

The anhydride (B1165640) ring of isochroman-1,3-diones is susceptible to cleavage by a variety of nucleophiles. For instance, reactions with amines can lead to the formation of isoquinolinediones. This reactivity is a key feature in the synthesis of more complex nitrogen-containing heterocyclic systems. The carbonyl groups of the 1,3-dione system serve as the primary sites for nucleophilic attack.

The methylene (B1212753) group at the 4-position of the isochroman-1,3-dione ring is flanked by two electron-withdrawing carbonyl groups, rendering the attached protons acidic and the carbon nucleophilic. This "active methylene" character allows for a range of condensation and substitution reactions. For example, it can react with various electrophiles, a common feature of 1,3-dicarbonyl compounds. This reactivity is fundamental to many of the synthetic applications of this class of compounds.

Rearrangement Reactions of 4-Substituted Isochroman-1,3-diones

Substituents at the 4-position can induce a variety of rearrangement reactions, often leading to the formation of new ring systems.

While specific studies on the acid-catalyzed rearrangements of 4-acyl-7-methoxy-6-methylisochroman-1,3-diones are not extensively documented in readily available literature, the general behavior of related 4-substituted isochroman-1,3-diones suggests that such conditions could facilitate complex molecular reorganizations. For instance, treatment of homophthalic anhydrides, the parent structures of isochroman-1,3-diones, with aluminum chloride can lead to the formation of indenones and other rearranged products. It is plausible that 4-acyl derivatives under acidic conditions could undergo transformations such as intramolecular cyclizations or acyl group migrations.

Ring-contraction and expansion reactions represent another facet of the reactivity of 4-substituted isochroman-1,3-diones. These transformations are often driven by the formation of more stable carbocation intermediates or the relief of ring strain. For example, the reaction of 4,4-disubstituted homophthalic anhydrides can lead to the formation of benzocyclobutenones, representing a ring contraction. Conversely, ring expansion pathways can also be envisioned, potentially leading to the formation of seven-membered rings under specific reaction conditions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. For the reactions of isochroman-1,3-diones, the initial step often involves the formation of a key intermediate, such as an enolate from the active methylene group or a tetrahedral intermediate from nucleophilic attack at a carbonyl carbon. The subsequent steps then determine the final product distribution.

The table below summarizes the key reactive sites and transformations of this compound systems.

Reactive Site/System Type of Reactivity Common Transformations Key Intermediates
1,3-Dione Moiety (Carbonyls)ElectrophilicNucleophilic acyl substitutionTetrahedral intermediates
Active Methylene Group (C4)NucleophilicAlkylation, Acylation, CondensationEnolates
4-Substituted SystemsRearrangementsAcid-catalyzed rearrangements, Ring contractions, Ring expansionsCarbocationic intermediates

Detailed Reaction Pathway Elucidation

The most significant reaction pathway studied for 4-substituted isochroman-1,3-dione systems is tautomerism. researchgate.net Computational studies using Density Functional Theory (DFT) and Møller–Plesset (MP2) methods have been instrumental in elucidating this process. For derivatives like (Z)-4-(hydroxypropyl)isochroman-1,3-dione, the pathway involves the migration of a hydrogen atom, leading to an equilibrium between the dione (B5365651) form and an exocyclic enolic tautomer, specifically 3-hydroxy-4-(1-hydroxypropylidene)isochroman-1-one. researchgate.netresearchgate.net

The tautomerization pathway is characterized by a transition state (TS) which has been located and confirmed through Intrinsic Reaction Coordinate (IRC) and frequency computations. researchgate.net These computational models show that the inertia of the functional group at the 4-position can play a significant role in the proton transfer process. researchgate.net The investigation of the reaction force and force constants helps to clearly define the transition region along the reaction coordinate. researchgate.net

Role of Intermediates in Reaction Outcomes

The primary intermediate governing the reactivity of these systems is the enolic tautomer. In the case of 4-substituted isochroman-1,3-diones, the molecule can exist as an exocyclic enol, which is stabilized by a strong intramolecular O-H···O hydrogen bond. researchgate.net Crystal structure data corroborates that this enolic tautomer is not merely a theoretical intermediate but a stable, observable species. researchgate.net

The stability and structure of this intermediate are critical. For instance, in (Z)-4-(hydroxypropyl)isochroman-1,3-dione, the enol form is identified as the global minimum energy tautomer in the ground state (S0). researchgate.net The transition state connecting the dione and enol forms is a key intermediate for understanding the transformation process. Computational studies have also explored the excited state (S1) behavior, though with some inconsistencies between CIS and TDDFT methods regarding the relative energies of the tautomers. researchgate.net

Kinetic Studies of Transformation Processes

Direct experimental kinetic studies on this compound are not extensively documented in the literature. However, computational studies on analogous 4-substituted systems provide significant kinetic insights. The energy difference between the dione and enol tautomers is relatively small, calculated to be approximately 2.5 ± 0.3 kcal/mol in the ground state for a hydroxypropyl derivative. researchgate.net The transition state is located at a higher energy level, which constitutes the activation barrier for the tautomerization. researchgate.net

The study of solvolysis kinetics for related heterocyclic diones, such as 3-methyl-1,3-thiazolidine-2,4-dione, demonstrates that reactions can proceed via multi-step base-catalyzed processes with distinct rates, a principle that could be applicable to isochroman-diones. researchgate.net

Table 1: Computed Energetic Profile of Tautomerization in a 4-Substituted Isochroman-1,3-dione Analog
SpeciesRelative Energy (kcal/mol)Reference
Dione Tautomer~2.5 - 2.8 researchgate.net
Enol Tautomer (Global Minimum)0.0 researchgate.net
Transition State (TS)~4.5 ± 0.8 (relative to enol) researchgate.net

Derivatization and Functionalization Strategies

The this compound scaffold offers several sites for chemical modification, including the methyl group at the 4-position and the two carbonyl carbons of the anhydride ring. These modifications are key to synthesizing a diverse range of derivatives.

Modifications at the 4-Position of the Isochroman (B46142) Ring

The 4-position of the isochroman ring is a prime target for introducing chemical diversity. While direct functionalization of the methyl group is not widely reported, strategies developed for related scaffolds are highly relevant. For example, in the analogous 4-diazoisoquinoline-1,3-diones, the 4-position is readily functionalized. nih.gov These diazo compounds serve as versatile precursors for a variety of derivatives through photochemical insertion reactions, allowing the introduction of new moieties via O-H, S-H, and C-H bond insertions. nih.gov This suggests that converting the 4-methyl group of isochroman-1,3-dione into a more reactive functional group could unlock similar derivatization pathways. The synthesis of analogs with hydroxypropyl and hydroxyethyl (B10761427) groups at this position further demonstrates its accessibility for modification. researchgate.netresearchgate.net

Table 2: Examples of Functional Groups at the 4-Position of Isochroman-1,3-dione and Related Scaffolds
Functional GroupPrecursor/MethodResulting Derivative TypeReference
-CH(OH)CH₂CH₃Synthesis from precursors4-Hydroxypropyl derivative researchgate.netresearchgate.net
-CH₂-O-RPhotochemical O-H insertion into alcohols from a 4-diazo analogAlkoxy derivative nih.gov
-CH₂-S-RPhotochemical S-H insertion into thiols from a 4-diazo analogThioether derivative nih.gov
-CH₂-CF₂H, -CH₂(CF₂)ₙCF₃Photochemical reaction with fluorinated alcohols from a 4-diazo analogFluorinated derivative nih.gov

Functionalization of the Dione Carbons

The two carbonyl carbons within the heterocyclic ring are part of a cyclic anhydride moiety, making them susceptible to nucleophilic attack. This reactivity is fundamental to the derivatization of the dione system.

A key transformation involves the reaction with primary amines. In a related 3-butyl-7-hydroxy-7-methylisochroman-6,8-dione system, treatment with a primary amine like benzylamine (B48309) results in a condensation reaction. nih.gov This process leads to the formation of a vinylogous 4-pyridone, effectively replacing one of the carbonyl oxygens with a substituted nitrogen and creating a new ring system. nih.gov Reaction with ammonium (B1175870) acetate (B1210297) can similarly lead to tautomeric mixtures containing an isoquinolin-6(7H)-one core structure. nih.gov

General anhydride chemistry suggests that nucleophiles such as alcohols or amines would lead to ring-opening reactions, yielding ester-carboxylic acid or amide-carboxylic acid derivatives, respectively.

Formation of Fused Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. As mentioned above, condensation reactions with amines provide a direct route to fused nitrogen-containing heterocycles. nih.gov

The reaction of an azaphilone scaffold (an isochroman derivative) with primary amines or ammonium acetate yields fused vinylogous 4-pyridones or isoquinolinone structures. nih.gov This strategy highlights a powerful method for expanding the heterocyclic framework. Furthermore, methodologies applied to other dione-containing heterocycles, such as 4-hydroxycoumarin, can be seen as models for potential reactions of isochroman-1,3-diones. These include cascade annulations and multi-component reactions to build fused chromene or pyran rings. ipb.pt The ability of ortho-quinone methides, which could potentially be generated from isochroman precursors, to undergo Diels-Alder reactions also points toward pathways for constructing fused-ring systems. rsc.org

Table 3: Strategies for the Formation of Fused Heterocyclic Systems
Starting ScaffoldReagentsFused System FormedReaction TypeReference
Substituted Isochroman-dionePrimary Amines (e.g., Benzylamine)Vinylogous 4-pyridonesCondensation nih.gov
Substituted Isochroman-dioneAmmonium Acetate (NH₄OAc)Isoquinolin-6(7H)-one coreCondensation/Tautomerization nih.gov
4-Hydroxycoumarin (analog)Propargyl alcoholsBenzochromenesCascade Annulation ipb.pt
4-Hydroxycoumarin (analog)Aldehydes, Cyclohexane-1,3-dioneCoumarin-fused tetrahydrochromenesMulticomponent Reaction ipb.pt

Structural Characterization and Spectroscopic Analysis of 4 Methylisochroman 1,3 Dione Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 4-methylisochroman-1,3-dione. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from its parent compound, isochroman-1,3-dione, and related derivatives.

For the parent compound, isochroman-1,3-dione , the ¹H NMR spectrum in DMSO-d₆ shows signals for the aromatic protons between δ 7.44 and 8.05 ppm, and a characteristic singlet for the methylene (B1212753) protons (H-4) at δ 4.28 ppm. rsc.org For this compound, the introduction of a methyl group at the C-4 position would replace the methylene singlet with a quartet for the methine proton (H-4) and a doublet for the methyl protons. The aromatic protons would likely exhibit similar chemical shifts to the parent compound.

The ¹³C NMR spectrum provides information on the carbon skeleton. In related 4-acyl-isochroman-1,3-diones, the carbonyl carbons of the anhydride (B1165640) group show characteristic resonances. ajol.info For this compound, one would expect to see distinct signals for the methyl carbon, the methine carbon at C-4, the aromatic carbons, and the two carbonyl carbons (C-1 and C-3).

Expected ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₃Doublet~15-25
H-4Quartet~40-50
Aromatic HMultiplet (7.5-8.2)~125-140
C-1 (C=O)-~160-170
C-3 (C=O)-~160-170

Note: The table presents expected values based on the analysis of related compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of an isochroman-1,3-dione is the pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the cyclic anhydride carbonyl groups.

For the parent isochroman-1,3-dione , these peaks are observed around 1803 cm⁻¹ and 1754 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.netnist.gov The spectrum of this compound is expected to be very similar, with additional C-H stretching and bending vibrations from the methyl group.

Characteristic IR Absorption Bands for Isochroman-1,3-dione Systems

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Cyclic Anhydride (C=O)Asymmetric stretch~1800-1810
Cyclic Anhydride (C=O)Symmetric stretch~1750-1760
Aromatic C-HStretch~3000-3100
Aliphatic C-H (CH₃, CH)Stretch~2850-2980
Aromatic C=CStretch~1450-1600

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. Studies on 4-acyl isochroman-1,3-diones show that fragmentation often occurs at the atoms bearing a high positive charge. isca.me

The electron impact mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways for related 4-acyl isochroman-1,3-diones include the loss of carbon monoxide (CO) and the formation of acylium ions (R-CO⁺). ajol.info For this compound, characteristic fragments would likely arise from the cleavage of the anhydride ring and loss of the methyl group.

Solid-State Structure and Crystallography

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Crystallographic Data for an Isochroman-1,3-dione Derivative (Data for 4-[(Hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione) nih.gov

Parameter Value
Chemical FormulaC₁₇H₁₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.6767 (6)
b (Å)5.9655 (2)
c (Å)14.4589 (4)
β (°)102.961 (1)
Volume (ų)1317.74 (8)

In the solid state, the six-membered heterocyclic ring of isochroman-1,3-dione derivatives typically adopts a non-planar conformation. In the case of 4-[(hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione , the ring is in a distorted screw-boat conformation. nih.gov

The packing of these molecules in the crystal lattice is governed by intermolecular forces. In the aforementioned derivative, weak C-H···O contacts link the molecules into infinite chains. nih.gov Furthermore, π–π stacking interactions between the benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.755 Å, contribute to the stability of the crystal structure. nih.gov Similar interactions would be expected to play a role in the crystal packing of this compound.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

A detailed experimental analysis of the intermolecular forces governing the crystal packing of this compound is not presently found in scientific literature. Theoretically, the molecule possesses functionalities that could participate in such interactions. The presence of two carbonyl groups (C=O) makes the oxygen atoms potential hydrogen bond acceptors. In the presence of suitable donor molecules, such as solvents with N-H or O-H bonds, intermolecular hydrogen bonds could be formed.

The aromatic ring in the isochroman (B46142) structure introduces the possibility of π-π stacking interactions. In a crystalline solid state, molecules of this compound could arrange themselves in a parallel or offset fashion, allowing for the favorable interaction between the electron clouds of their aromatic rings. However, without crystallographic data, the specific geometry and energetic significance of these potential π-π stacking interactions remain speculative.

Tautomerism and Isomeric Forms

Enol-Keto Tautomerism of the 1,3-Dione System

The 1,3-dione moiety within the this compound structure suggests the potential for enol-keto tautomerism. The keto form is the diketone structure as named. The corresponding enol tautomer would involve the formation of a carbon-carbon double bond and a hydroxyl group. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the specific substitution pattern on the ring system. For 1,3-dicarbonyl compounds, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. However, the extent to which this compound exists in its enolic form has not been experimentally quantified.

Structural Characterization of Tautomeric Species in Solution and Solid State

Comprehensive structural characterization of the potential tautomeric species of this compound in either the solution or solid state is not available in published studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in various solvents (e.g., CDCl₃, DMSO-d₆) would be instrumental in determining the predominant tautomeric form in solution and potentially identifying the presence of a minor tautomer. In the solid state, X-ray crystallography would provide definitive evidence of the existing tautomeric form in the crystal lattice. To date, no such spectroscopic or crystallographic studies have been reported for this specific compound.

Theoretical and Computational Studies on 4 Methylisochroman 1,3 Dione

The Potential of Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a versatile and widely used computational method for investigating the electronic structure of molecules. This approach could be employed to determine the most stable three-dimensional arrangement of atoms in 4-Methylisochroman-1,3-dione, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide a detailed picture of the electron distribution within the molecule, highlighting regions of high and low electron density, which are crucial for understanding its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. For this compound, a HOMO-LUMO analysis would predict its reactivity towards nucleophiles and electrophiles and offer insights into its electronic transitions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions. It provides a localized picture of chemical bonding, translating the complex wavefunctions from quantum calculations into familiar Lewis-like structures. An NBO analysis of this compound would quantify the stability arising from electron delocalization and identify key donor-acceptor interactions within the molecule, offering a deeper understanding of its bonding and structure.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, each corresponding to a specific type of atomic motion, researchers can assign the peaks observed in experimental spectra. For this compound, this analysis would not only help in its structural characterization but also confirm that the optimized geometry corresponds to a true energy minimum.

The Prospect of Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding how a reaction proceeds requires the identification of the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate this transient species. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. For reactions involving this compound, these computational tools would be instrumental in elucidating the step-by-step mechanisms, calculating activation energies, and predicting reaction kinetics.

While the framework for these theoretical and computational investigations is well-established, their specific application to this compound remains an open area for future research. Such studies would undoubtedly contribute to a more profound understanding of the chemical nature of this compound.

Computational Modeling of Rearrangement Pathways

Computational chemistry offers powerful tools to explore the potential rearrangement pathways of molecules like this compound. Such rearrangements can be induced by thermal, photochemical, or catalytic conditions. For isochroman-1,3-diones, also known as homophthalic anhydrides, rearrangement reactions often involve the opening of the anhydride (B1165640) ring followed by subsequent transformations.

For a hypothetical unimolecular rearrangement of this compound, computational models would likely investigate pathways such as decarboxylation or decarbonylation, which are common for cyclic anhydrides under thermal or photochemical stimuli. These models would calculate the energy required to break the C-O or C-C bonds within the anhydride ring and the subsequent steps leading to stable rearranged products. The presence of the methyl group at the 4-position would be a key focus of such studies, as it can influence the stability of intermediates and transition states, thereby directing the course of the rearrangement.

Conformational Analysis and Stability

The three-dimensional structure and relative stability of different conformers and tautomers are critical to understanding the chemical behavior of this compound. Computational methods are indispensable for elucidating these aspects.

The heterocyclic ring in this compound is not planar. Theoretical studies on analogous systems, such as other substituted isochroman-1,3-diones and cyclic anhydrides, indicate that the ring can adopt various conformations, often described as envelope or half-chair forms. researchgate.netscispace.com The presence of the methyl group at the 4-position is expected to have a significant impact on the conformational preferences of the molecule.

Computational studies on substituted cyclohexanes have established the concept of A-values, which quantify the energetic preference for a substituent to occupy an equatorial position over an axial one to minimize steric strain. lumenlearning.comlibretexts.org By analogy, it is highly probable that the most stable conformation of this compound will have the methyl group in a pseudo-equatorial position to reduce steric interactions with the carbonyl groups and the aromatic ring.

Theoretical calculations, likely employing methods such as DFT or Møller-Plesset perturbation theory (MP2), would be used to determine the geometries and relative energies of the different possible conformers. researchgate.net The results of such studies would likely be presented in a table comparing the relative energies of the axial-like and equatorial-like conformers of the methyl group.

Table 1: Illustrative Relative Energies of this compound Conformers (Hypothetical Data Based on Analogous Systems)

ConformerRelative Energy (kcal/mol)
Equatorial-CH₃0.00
Axial-CH₃> 1.5

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

This compound can potentially exist in tautomeric forms. Tautomerism is the process of proton transfer between two atoms within the same molecule, leading to isomers that are in equilibrium. nih.govwiley-vch.de For this compound, the most likely tautomerism would involve the migration of a proton from the methyl group to one of the carbonyl oxygens, resulting in an enol form.

A detailed computational study on (Z)-4-(hydroxypropyl) isochroman-1,3-dione has provided valuable insights into the tautomeric equilibrium in this class of compounds. researchgate.net This study, using DFT and MP2 methods, found that the tautomers are separated by a relatively small energy difference, with the exact value depending on the computational method and basis set used. The study also identified the transition state connecting the tautomers and calculated the activation barrier for the proton transfer.

For this compound, a similar computational approach would be employed to construct the energy landscape for the tautomerization process. The relative energies of the dione (B5365651) and enol forms, as well as the energy of the transition state, would be calculated. The results would indicate the predominant tautomer under equilibrium conditions and the kinetic feasibility of the interconversion.

Table 2: Calculated Energy Differences for Tautomers of a Substituted Isochroman-1,3-dione Analogue

Tautomer SystemEnergy Difference (kcal/mol)Computational Method
(Z)-4-(hydroxypropyl) isochroman-1,3-dione vs. its enol tautomer2.5 ± 0.3DFT/MP2

Data extracted from a study on a related compound. researchgate.net

The energy landscape would also consider other possible isomers, such as those arising from ring-chain tautomerism, although this is less likely for the parent anhydride structure. The comprehensive mapping of the potential energy surface provides a complete picture of the relative stabilities of all possible isomeric and tautomeric forms of this compound.

Role of 4 Methylisochroman 1,3 Dione in Advanced Organic Synthesis

As a Versatile Synthetic Building Block

The utility of a molecule as a synthetic building block is defined by its inherent reactivity and the diversity of structures it can be converted into. For 4-Methylisochroman-1,3-dione, its potential lies within the reactive cyclic anhydride (B1165640) and the activated methylene (B1212753) group.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

There is a lack of specific published examples detailing the use of this compound as a precursor for diverse heterocyclic compounds. In principle, the anhydride moiety could react with various nucleophiles, such as amines or hydrazines, to open the heterocyclic ring and form new functionalized structures. Subsequent intramolecular cyclization reactions could then lead to the formation of different heterocyclic systems. However, specific studies demonstrating these pathways for this compound are not available in the current body of scientific literature.

Scaffold for the Construction of Complex Molecular Architectures

The isochromanone core is a recognized scaffold in medicinal chemistry and natural product synthesis. The rigid bicyclic system of this compound could theoretically serve as a foundation for constructing more complex, three-dimensional molecules. The methyl group at the 4-position could influence the stereochemical outcome of reactions, potentially offering a handle for diastereoselective transformations. Nevertheless, there are no specific documented instances of this compound being employed as a scaffold in the total synthesis of complex molecules.

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis aims to generate a wide range of structurally diverse molecules from a common starting material. The inherent functionality of this compound makes it a hypothetical candidate for DOS campaigns.

Creation of Skeletally Diverse Compound Libraries

No compound libraries derived from this compound have been reported in the scientific literature. A hypothetical DOS approach could involve reacting the anhydride with a diverse set of bifunctional nucleophiles to generate a library of open-chain intermediates, which could then be subjected to various cyclization conditions to produce a collection of skeletally distinct heterocyclic compounds.

Strategic Design of Precursors for Multi-cyclization Reactions

The design of precursors for multi-cyclization reactions is a powerful strategy in organic synthesis. While this compound contains functionalities that could, in theory, participate in cascade or domino reactions, no studies have been published that demonstrate its use in such a capacity. The development of reaction sequences that exploit the latent reactivity of both the anhydride and the benzylic position would be necessary to integrate this compound into multi-cyclization strategies.

Integration into Natural Product Synthesis Strategies

While many natural products contain isochromanone or related lactone motifs, there is no evidence in the current literature to suggest that this compound has been utilized as a key intermediate or building block in the total synthesis of any natural product. Its potential in this area remains to be explored.

Utilizing Isochroman-1,3-dione Functionality for Key Steps in Total Synthesis

The inherent functionality of the isochroman-1,3-dione moiety, particularly the anhydride and the activated benzylic position, provides a platform for a variety of chemical transformations crucial for the total synthesis of natural products and their analogues. The anhydride can undergo nucleophilic attack, leading to ring-opening and the formation of new functional groups.

A notable example involves the synthesis of (±)Sclerin and related 8-hydroxyisochroman-1,3-diones. tandfonline.com While this synthesis focuses on a more substituted analogue, the fundamental strategy highlights the utility of the isochroman-1,3-dione core. The synthesis commences with the appropriate phenol, which, through a series of reactions including a Fries rearrangement and a Friedel-Crafts reaction, is converted to a substituted indanone. tandfonline.com This indanone then undergoes an aldol (B89426) condensation with benzaldehyde, followed by ozonolysis to yield the desired isochroman-1,3-dione. tandfonline.com This pathway underscores the potential of using substituted phenols as starting materials to access various isochroman-1,3-dione derivatives, including the 4-methyl variant.

Table 1: Key Transformations in the Synthesis of Isochroman-1,3-diones

Reaction Step Reagents and Conditions Purpose Reference
Fries Rearrangement & Friedel-Crafts ReactionAnhydrous Aluminium Trichloride, 140-150°CFormation of Indanone Intermediate tandfonline.com
Aldol CondensationBenzaldehyde, Sodium Methoxide, 40-45°CIntroduction of a Benzylidene Group tandfonline.com
OzonolysisOzone, Acetic Acid, followed by Steam DistillationFormation of the Isochroman-1,3-dione Ring tandfonline.com

This interactive table summarizes the key chemical reactions involved in a general synthetic route to isochroman-1,3-diones.

Development of Bio-inspired Synthetic Routes

Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules. While direct bio-inspired routes to this compound are not extensively documented, the synthesis of structurally related natural products provides insights. For instance, the synthesis of bio-inspired 1,3-diarylpropene derivatives, which can be seen as structural analogues or potential precursors to polyketide-derived natural products, often involves palladium-catalyzed cross-coupling reactions like the Heck reaction. mdpi.com Such methodologies could potentially be adapted for the synthesis of isochroman-1,3-dione systems from appropriately substituted precursors.

Contribution to New Synthetic Methodology Development

The reactivity of the isochroman-1,3-dione scaffold has been harnessed to develop novel synthetic methods. The reaction of homophthalic anhydrides (the parent structure of isochroman-1,3-diones) with acid chlorides or anhydrides in the presence of a suitable base leads to the formation of 4-acyl isochroman-1,3-diones. researchgate.net These compounds exist predominantly in their enolic form with an exocyclic double bond. This reactivity provides a pathway to a range of substituted isochroman-1,3-diones, potentially including the 4-methyl derivative through appropriate choice of acylating agent.

Furthermore, the development of synthetic routes to related heterocyclic systems, such as isoindole-1,3-diones, can inspire new approaches. For example, a one-pot procedure for the synthesis of substituted isoindole-1,3-dione derivatives has been developed using the Schmidt rearrangement of 5-nitro-4-phenacylphthalonitriles. nih.gov While structurally distinct, the exploration of such rearrangement strategies in the context of isochroman (B46142) systems could open new avenues for the synthesis of this compound and its derivatives.

Future Perspectives in 4 Methylisochroman 1,3 Dione Research

Development of Novel and Sustainable Synthetic Methodologies

The exploration of the chemical utility of 4-methylisochroman-1,3-dione is fundamentally linked to its availability through efficient and sustainable synthetic routes. Currently, documented syntheses of this specific molecule are limited, highlighting a critical need for methodological development.

One of the few reported syntheses involves the ozonolysis of a 3-methyl-7-hydroxyindanone derivative. tandfonline.com In this process, the indanone is subjected to ozone, followed by decomposition of the resulting ozonide with water, leading to the formation of 4-methyl-8-hydroxyisochroman-1,3-dione. tandfonline.com While effective, this method relies on the use of ozone, a high-energy reagent, and may have limitations in terms of substrate scope and functional group tolerance.

Future research should prioritize the development of more versatile and environmentally benign synthetic strategies. Potential avenues for investigation include:

Oxidative Cyclization Reactions: Exploring the direct oxidation of suitable precursors, such as ortho-substituted phenylacetic acids or their derivatives, could provide a more direct route to the isochroman-1,3-dione core.

Carbonylative Cyclization Methods: The use of carbon monoxide or other C1 sources in transition-metal-catalyzed reactions could offer an elegant and atom-economical approach to constructing the dione (B5365651) ring system.

Photochemical Syntheses: Investigating light-mediated reactions could unveil novel and sustainable pathways to this compound and its derivatives.

The development of a diverse portfolio of synthetic methods will be instrumental in making this compound and its analogs more accessible for further reactivity studies and applications.

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

The reactivity of this compound remains a largely unexplored frontier. The presence of a cyclic anhydride (B1165640) and a chiral center at the 4-position suggests a rich and varied chemical behavior waiting to be discovered. Drawing parallels with the reactivity of related isochromanone systems can provide valuable insights into potential transformations.

For instance, studies on isochroman-3,4-diones have revealed their participation in cascade reactions, such as an autoxidation reaction of a 4-bromoisochroman-3-one followed by a Diels-Alder cycloaddition. acs.org This suggests that this compound could also serve as a precursor to reactive intermediates, such as dienophiles, for cycloaddition reactions.

Future research in this area should focus on:

Ring-Opening Reactions: Investigating the reactions of this compound with various nucleophiles (e.g., amines, alcohols, thiols) could lead to the synthesis of a wide array of functionalized ortho-substituted phenylacetic acid derivatives.

Decarboxylative Transformations: Exploring conditions that promote the loss of carbon dioxide from the anhydride moiety could generate novel reactive species, such as ketenes, which could be trapped in situ.

Cascade Reactions: Designing one-pot multi-component reactions where this compound is a key building block could enable the rapid construction of complex molecular scaffolds. mdpi.comsocietechimiquedefrance.frresearchgate.net The development of such cascade processes would be highly valuable in diversity-oriented synthesis.

A systematic study of the fundamental reactivity of this compound will undoubtedly uncover new and synthetically useful transformations.

Advanced Mechanistic Investigations using Combined Experimental and Theoretical Approaches

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. A combination of experimental techniques and theoretical calculations will be essential to elucidate the intricate details of its reactivity.

Mechanistic studies on related isochroman-3,4-diones have pointed to the in situ formation of key intermediates through processes like dienolization. acs.org Similar mechanistic pathways may be operative for this compound.

Future mechanistic investigations should employ a multi-pronged approach:

Spectroscopic Studies: Utilizing techniques such as in situ NMR and IR spectroscopy to identify and characterize reaction intermediates.

Kinetic Analysis: Performing kinetic studies to determine reaction orders and activation parameters, providing insights into the rate-determining steps of reactions.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions.

These combined experimental and theoretical studies will provide a solid foundation for understanding and predicting the chemical behavior of this compound, thereby accelerating the discovery of new applications.

Rational Design of Substituted 4-Methylisochroman-1,3-diones for Tailored Synthetic Applications

The ability to rationally design and synthesize substituted derivatives of this compound is key to unlocking its full potential as a versatile synthetic intermediate. The introduction of various functional groups onto the aromatic ring or at other positions could modulate the reactivity of the molecule and allow for its use in a wider range of synthetic contexts.

The principles of rational design have been successfully applied to other heterocyclic systems, such as isoindoline-1,3-diones, to develop compounds with specific biological activities or chemical properties. nih.govnih.gov A similar approach can be envisioned for the this compound scaffold.

Future efforts in this domain should concentrate on:

Synthesis of a Compound Library: Systematically preparing a library of this compound derivatives with diverse electronic and steric properties.

Structure-Reactivity Relationship Studies: Correlating the structural features of the substituted derivatives with their observed reactivity in various chemical transformations.

Application in Target-Oriented Synthesis: Utilizing rationally designed this compound derivatives as key building blocks in the total synthesis of natural products and other complex target molecules.

Through the rational design and synthesis of tailored derivatives, this compound can be transformed from a chemical curiosity into a valuable tool for the modern synthetic chemist.

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